Boc-N(Me)Ala-Chg-Pro-OH
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Overview
Description
Boc-N(Me)Ala-Chg-Pro-OH is a synthetic peptide compound. It is composed of four amino acids: Boc-N-methyl-L-alanine, cyclohexylglycine, and proline. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N(Me)Ala-Chg-Pro-OH involves several steps. The first step is the preparation of the peptidyl scaffolds. For instance, the N-terminal methyl group is introduced into the H2N-Ala-Val/Chg-Pro-OH peptides via the Mitsunobu reaction with o-nitrobenzenesulfonyl as the protecting group and methanol as the methyl donor . The tetrapeptide H2N-Ala-Val-Pro-Trp-OH can be used as a reference compound for further synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Boc-N(Me)Ala-Chg-Pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, methanol for methylation, and various phosphoroorganic moieties for further modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the deprotection of Boc groups using TFA results in the formation of free amines .
Scientific Research Applications
Boc-N(Me)Ala-Chg-Pro-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Discovery: It is involved in the development of novel therapeutic agents.
Biochemistry: It is used in various biochemical assays and studies.
Enzymatic Synthesis: It is used in enzymatic synthesis processes, such as the esterification of amino acids.
Mechanism of Action
The mechanism of action of Boc-N(Me)Ala-Chg-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, it can interact with the binding groove of the X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis protein repeat (XIAP BIR3) domain . This interaction can induce autoubiquitination followed by proteasomal degradation of cellular IAP1, leading to increased caspase-3 activity and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-N(Me)Ala-Chg-Pro-OH include:
Boc-N-methyl-L-alanine: A derivative of alanine used in peptide synthesis.
Boc-L-proline: A derivative of proline used in peptide synthesis.
Uniqueness
This compound is unique due to its specific combination of amino acids and its ability to interact with specific molecular targets, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C22H37N3O6 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O6/c1-14(24(5)21(30)31-22(2,3)4)18(26)23-17(15-10-7-6-8-11-15)19(27)25-13-9-12-16(25)20(28)29/h14-17H,6-13H2,1-5H3,(H,23,26)(H,28,29)/t14-,16-,17-/m0/s1 |
InChI Key |
ZIFXLVFQOPIQCS-XIRDDKMYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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